molecular formula C12H18N4 B11730115 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11730115
M. Wt: 218.30 g/mol
InChI Key: LWTWXTDVZMVTHI-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with isopropylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperature, and pressure to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-2-carbaldehyde
  • 1-(propan-2-yl)-1H-pyrazole-5-amine
  • N-methyl-2-pyrrolecarboxamide

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H18N4/c1-10(2)16-12(6-7-14-16)13-9-11-5-4-8-15(11)3/h4-8,10,13H,9H2,1-3H3

InChI Key

LWTWXTDVZMVTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CN2C

Origin of Product

United States

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